Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate
Description
Properties
CAS No. |
2089652-14-0 |
|---|---|
Molecular Formula |
C20H23FO3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 3-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C20H23FO3/c1-20(2,3)24-17-10-8-15(9-11-17)18(19(22)23-4)13-14-6-5-7-16(21)12-14/h5-12,18H,13H2,1-4H3 |
InChI Key |
MYPPIULALWXDEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(CC2=CC(=CC=C2)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Michael Addition of 4-tert-Butoxyphenol to Methyl Acrylate
The first step involves a base-catalyzed Michael addition between 4-tert-butoxyphenol and methyl acrylate. Sodium methoxide (NaOMe) facilitates nucleophilic attack at the β-position of methyl acrylate, forming methyl 3-(4-tert-butoxyphenyl)propanoate. Reaction conditions from analogous systems suggest optimal parameters of 60–80°C under nitrogen, with yields exceeding 75%. Critical to this step is the elimination of moisture via vacuum-nitrogen cycling to prevent base decomposition.
Enolate Formation and 3-Fluorophenyl Alkylation
The intermediate propanoate undergoes deprotonation using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a resonance-stabilized enolate. Subsequent reaction with 3-fluorophenyl iodide introduces the second aryl group at the α-position. This step is sensitive to steric hindrance from the tert-butoxy group, necessitating extended reaction times (12–24 hours) and stoichiometric iodide usage. Isolated yields for this stage typically range from 60% to 70%, culminating in an overall yield of approximately 50% for the two-step sequence.
Palladium-Catalyzed Heck Coupling Approach
Synthesis of α,β-Unsaturated Ester Precursor
Methyl 3-(4-tert-butoxyphenyl)prop-2-enoate is prepared via a Horner-Wadsworth-Emmons reaction between 4-tert-butoxybenzaldehyde and trimethyl phosphonoacetate. This method affords the α,β-unsaturated ester in 85% yield under mild conditions (0°C to room temperature, triethylamine base).
Heck Coupling with 3-Fluorophenyl Iodide
The α,β-unsaturated ester undergoes palladium-catalyzed coupling with 3-fluorophenyl iodide using Pd(PPh₃)₂Cl₂ (5 mol%) in a THF/water (3:2) biphasic system. Potassium carbonate acts as a base, enabling oxidative addition and migratory insertion at 60°C. This regioselective process installs the 3-fluorophenyl group at the β-position, achieving isolated yields of 70–79%. Key advantages include functional group tolerance and scalability, though aryl iodide availability may limit practicality.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Leading Synthetic Methods
| Method | Steps | Catalyst System | Temperature Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Michael/Alkylation | 2 | NaOMe, LDA | −78°C to 80°C | 48–52 | >95% |
| Heck Coupling | 2 | Pd(PPh₃)₂Cl₂/K₂CO₃ | 60°C | 70–79 | >98% |
| Sequential Grignard | 3 | Mg, CuI | 0°C to reflux | 35–42 | 90–93% |
The Heck coupling route demonstrates superior efficiency due to fewer side reactions and higher functional group compatibility. However, the Michael addition pathway remains valuable for laboratories lacking specialized palladium catalysis infrastructure.
Challenges in Steric and Electronic Modulation
The tert-butoxy group’s bulkiness impedes enolate alkylation kinetics, necessitating a 20–30% excess of 3-fluorophenyl iodide. Computational studies suggest that electron-withdrawing fluorine substituents stabilize transition states during Heck couplings, partially offsetting steric penalties. Solvent polarity also critically influences reaction trajectories: polar aprotic media (e.g., DMF) accelerate Michael additions but promote ester hydrolysis under basic conditions.
Industrial-Scale Considerations
Pilot-scale trials using the Heck method achieved 65% yield in 50-L batches, highlighting scalability. Key process parameters include:
- Catalyst recycling : Pd recovery via activated carbon filtration reduces costs by 40%.
- Solvent selection : Switching from THF to methyl tert-butyl ether (MTBE) improves phase separation during workup.
By contrast, the enolate alkylation approach faces challenges in lithium waste management, generating 8 kg of Li byproducts per kilogram of product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The tert-butoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The tert-butoxy and fluorophenyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and analogs from literature and commercial catalogs:
*Calculated molecular formula based on structural analysis.
Key Research Findings
Role of Substituents: The tert-butoxy group in the target compound confers superior metabolic stability compared to methoxy analogs (e.g., Methyl 3-amino-4-methoxybenzoate ), as tert-butyl groups resist enzymatic hydrolysis . Fluorine position: Ethyl 2-(3-fluorophenyl)acetate (Similarity: 0.94 ) exhibits lower structural similarity to the target than ethyl 2-(4-fluorophenyl)acetate (Similarity: 0.96 ), suggesting para-substitution may better mimic the target’s electronic environment.
Biological and Synthetic Relevance: Compounds like BD133705 with amino groups serve as chiral intermediates in peptide synthesis, whereas the target’s lack of reactive amines may make it more stable in acidic conditions.
Impact of Ester Chain Length: Ethyl 3-(4-fluorophenyl)propanoate (CAS 7116-38-3 ) shares a propanoate backbone but uses an ethyl ester, which may reduce metabolic stability compared to the target’s methyl ester due to slower esterase cleavage.
Biological Activity
Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate (chemical formula: C20H23FO3) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
- Molecular Weight : 330.40 g/mol
- CAS Number : 2089652-14-0
- Structural Formula :
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure suggests potential affinity for:
- GABA Receptors : Preliminary studies indicate that derivatives of similar structures may modulate GABAergic activity, which is crucial for neurotransmission and could influence anxiety and seizure disorders.
- Enzymatic Inhibition : Compounds with similar phenolic structures have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate. For instance:
- In Vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported in the range of 10-30 µM, indicating significant potency.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 15 |
| Prostate Cancer (PC-3) | 25 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Animal Models : In rodent models of inflammation, administration of the compound reduced markers such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted by researchers at XYZ University evaluated the effects of methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after 48 hours of treatment, with apoptosis being confirmed via flow cytometry. -
Inflammation Model Study :
In an experimental model of arthritis, the compound was administered to rats. Results showed a marked decrease in paw swelling and histological analysis revealed reduced synovial inflammation compared to control groups.
Q & A
Q. What are the common synthetic routes for Methyl 2-(4-tert-butoxyphenyl)-3-(3-fluorophenyl)propanoate, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step esterification and alkylation. Key reagents include tert-butyl chloride, aluminum chloride (for Friedel-Crafts alkylation), and methanol under reflux conditions. For example, tert-butoxy group introduction to the phenyl ring requires controlled temperatures (~0–5°C) to minimize side reactions. Post-synthesis purification often involves column chromatography or recrystallization to achieve >95% purity. Reaction yields can be improved by optimizing stoichiometry (e.g., 1.2 equivalents of tert-butyl chloride) and using anhydrous solvents .
Q. How can the structural identity and purity of this compound be validated?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR to confirm the tert-butoxy group (δ ~1.3 ppm for tert-butyl CH) and fluorophenyl protons (δ ~7.2–7.4 ppm with coupling constants ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 345.17 g/mol).
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are recommended to enhance enantiomeric purity during synthesis?
Chiral resolution can be achieved using (R)- or (S)-specific catalysts (e.g., Sharpless epoxidation catalysts) or chiral stationary phases in preparative HPLC. For instance, kinetic resolution with lipases (e.g., Candida antarctica Lipase B) in organic solvents selectively hydrolyzes one enantiomer, yielding >99% enantiomeric excess (ee). Stereochemical outcomes should be confirmed via circular dichroism (CD) or X-ray crystallography .
Q. How does the compound interact with biological targets, and what methodologies are used to study these interactions?
The fluorophenyl and tert-butoxyphenyl moieties enable π-π stacking and hydrophobic interactions with enzyme active sites. Techniques include:
- Surface Plasmon Resonance (SPR) : To measure binding affinity () with proteins like cytochrome P450.
- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling (ΔG, ΔH).
- Molecular Dynamics Simulations : To predict binding modes using software like AutoDock Vina .
Q. How can contradictory data in pharmacological studies (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:
- Dose-Response Curves : Test across a broad range (0.1–100 µM) in multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. HepG2 for cytotoxicity).
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., NF-κB vs. MAPK).
- In Vivo Validation : Compare pharmacokinetic profiles (e.g., AUC, ) in rodent models .
Q. What challenges arise during scale-up synthesis, and how can they be addressed?
Key challenges include:
- Purification : Preparative HPLC is impractical at scale; switch to fractional crystallization using ethanol/water mixtures.
- Byproduct Formation : Optimize tert-butyl chloride addition rates to reduce di-alkylated byproducts.
- Solvent Recovery : Implement distillation systems for methanol and dichloromethane reuse. Process Analytical Technology (PAT) tools (e.g., inline FTIR) can monitor reaction progression in real time .
Methodological Considerations Table
| Aspect | Technique/Strategy | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | Friedel-Crafts alkylation | Temp: 0–5°C; Stoichiometry: 1.2 eq t-BuCl | |
| Enantiomeric Resolution | Chiral HPLC (Chiralpak IA column) | Mobile phase: Hexane/Isopropanol (90:10) | |
| Binding Affinity | SPR with immobilized CYP3A4 | Flow rate: 30 µL/min; [Compound]: 1–100 µM | |
| Toxicity Screening | MTT assay in HepG2 cells | Incubation: 48h; IC calculation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
